1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

Catalog No.
S13712482
CAS No.
M.F
C9H6BrF3O2
M. Wt
283.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

Product Name

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

IUPAC Name

1-(4-bromophenyl)-2-(trifluoromethoxy)ethanone

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2

InChI Key

ITKXPSCGSMQPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(F)(F)F)Br

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethoxy group attached to an ethanone backbone. Its molecular formula is C9H6BrF3OC_9H_6BrF_3O, and it exhibits unique properties due to the combination of halogen substituents, which can influence its reactivity and biological activity. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.
  • Oxidation: The compound may undergo oxidation, particularly at the carbonyl or trifluoromethoxy groups, leading to various derivatives.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Research indicates that 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial effects.
  • Anticancer Activity: Investigations into its mechanism of action have revealed interactions with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

The unique combination of bromine and trifluoromethoxy groups may enhance its interaction with biological targets compared to other similar compounds.

The synthesis of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-bromobenzaldehyde and a suitable trifluoromethylating agent.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions, utilizing solvents such as dichloromethane or tetrahydrofuran and employing catalysts like triethylamine or potassium carbonate.
  • Purification: Post-reaction, the product is purified using techniques such as column chromatography to isolate the desired compound in high yield .

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals due to its potential biological activities.
  • Material Science: Its unique chemical properties make it useful in synthesizing specialty chemicals and materials .
  • Chemical Research: It is utilized as an intermediate in synthesizing more complex organic molecules.

Studies on interaction mechanisms involving 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one often focus on:

  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes, providing insights into its potential therapeutic applications.
  • Binding Affinity: Research indicates that the presence of halogen substituents significantly alters binding affinities and selectivities, impacting its biological effectiveness .

Similar Compounds

Several compounds share structural similarities with 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
1-(4-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-oneChlorine instead of bromineMay exhibit different biological activities
1-(4-Methylphenyl)-2-(trifluoromethoxy)ethan-1-oneMethyl group instead of bromineDifferent reactivity profiles due to electron-donating methyl group
1-(4-Nitrophenyl)-2-(trifluoromethoxy)ethan-1-oneNitro group instead of brominePotentially increased electrophilicity

Uniqueness

The presence of the bromine atom in 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, enhancing its utility in chemical synthesis and biological applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

281.95033 g/mol

Monoisotopic Mass

281.95033 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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